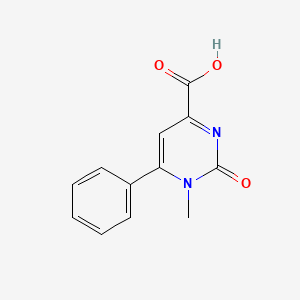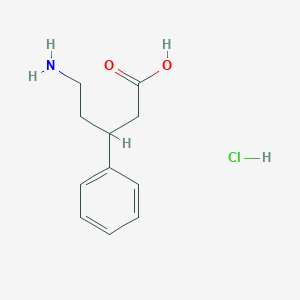
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one
Overview
Description
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one, commonly referred to as MTBE, is a widely used organic compound in the chemical and pharmaceutical industries. MTBE is a colorless, volatile liquid with a sweet odor and a boiling point of 56.5 °C. It is miscible with water and many organic solvents. MTBE is used as a fuel oxygenate, as a solvent, and as a reagent in organic synthesis. It has also been used in a variety of scientific research applications, such as in the synthesis of a variety of compounds and in the study of the mechanism of action of drugs.
Scientific Research Applications
Medicinal Chemistry
This compound has been identified as a next-generation ligand for copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone reaction in click chemistry. It accelerates reaction rates and suppresses cell cytotoxicity, making it valuable in the development of new pharmaceuticals .
Cancer Research
In cancer research, derivatives of 1,2,4-triazole have shown effective cytotoxic activity against various cancer cell lines. This suggests potential applications of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one in developing anticancer agents .
Chemical Synthesis
The compound serves as a ligand that stabilizes copper (I) ions, enhancing their catalytic effect in chemical synthesis processes such as the azide-acetylene cycloaddition . This is crucial for synthesizing complex molecules with precision.
Crystallography
In crystallography, the detailed molecular structure of triazole derivatives provides insights into their interaction with other molecules, which is essential for designing drugs and understanding biological processes .
properties
IUPAC Name |
3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)4-7(12)8-9-5-10-11(8)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJQBZQMBOWKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=NC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650944 | |
| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one | |
CAS RN |
959239-60-2 | |
| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)



![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)
![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)




